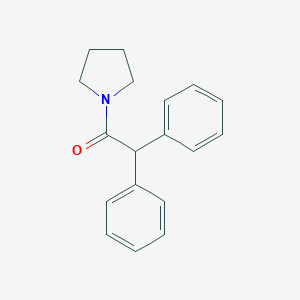![molecular formula C12H10N2OS B181957 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one CAS No. 75791-83-2](/img/structure/B181957.png)
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one (DMBT) is a heterocyclic compound that has been extensively studied due to its potential applications in scientific research. It is a structural analog of the natural compound harmine, which has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
Mecanismo De Acción
The mechanism of action of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one is not fully understood, but it is believed to act by inhibiting the activity of MAO enzymes, which are responsible for the breakdown of neurotransmitters, such as serotonin and dopamine. By inhibiting MAO activity, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one increases the levels of these neurotransmitters, which can have a variety of effects on the brain and body. Additionally, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been shown to inhibit the activity of NF-κB signaling pathway, which is involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway, which can lead to a reduction in inflammation. 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models, suggesting its potential as a therapeutic agent for cancer. Furthermore, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been shown to inhibit the activity of MAO enzymes, which can lead to an increase in the levels of neurotransmitters, such as serotonin and dopamine, and have a variety of effects on the brain and body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in a variety of scientific research fields. However, there are also some limitations to using 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one in lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Additionally, the mechanism of action of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one is not fully understood, which may limit its potential applications in some research fields.
Direcciones Futuras
There are several future directions for research on 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one, including further investigation of its mechanism of action, as well as its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, more research is needed to determine the potential toxicity and side effects of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one, as well as its potential applications in other scientific research fields, such as immunology and virology. Overall, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has shown great potential for a variety of scientific research applications, and further research is needed to fully understand its potential benefits and limitations.
Métodos De Síntesis
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one can be synthesized by several methods, including the reaction of 2-amino-5-methylthiazole with 2,3-dibromobenzoic acid followed by cyclization with sodium hydride, or the reaction of 2,3-dibromo-5-methylpyrazine with 2-mercaptobenzoic acid followed by cyclization with sodium hydride. These methods have been optimized to increase yield and purity of 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one, and the compound can be further purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been investigated for its potential applications in a variety of scientific research fields, including pharmacology, neurobiology, and biochemistry. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB signaling pathway. 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors in animal models. Furthermore, 2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to inhibit the activity of monoamine oxidase (MAO) enzymes and increase the levels of neurotransmitters, such as serotonin and dopamine.
Propiedades
Número CAS |
75791-83-2 |
|---|---|
Nombre del producto |
2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one |
Fórmula molecular |
C12H10N2OS |
Peso molecular |
230.29 g/mol |
Nombre IUPAC |
2,8-dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one |
InChI |
InChI=1S/C12H10N2OS/c1-7-3-4-9-10(5-7)16-12-13-8(2)6-11(15)14(9)12/h3-6H,1-2H3 |
Clave InChI |
OOUWLEUZCYBWRD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3C(=O)C=C(N=C3S2)C |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(=O)C=C(N=C3S2)C |
Otros números CAS |
75791-83-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)







